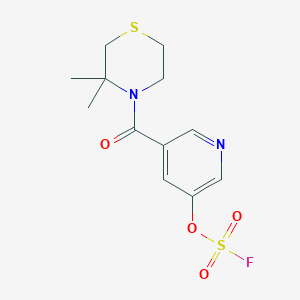
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine, also known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine's mechanism of action is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, as mentioned above. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory effects, and antioxidant effects. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its versatility and wide range of potential applications in scientific research. However, one limitation of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are numerous potential future directions for research involving 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further studied for its potential applications in treating neurodegenerative diseases. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, the mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further elucidated to better understand its overall effects.
In conclusion, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is a valuable tool for scientific research with a wide range of potential applications. Its inhibition of carbonic anhydrase IX, anti-inflammatory and antioxidant effects, and neuroprotective properties make it a promising compound for further study. Future research could focus on exploring its potential applications in treating neurodegenerative diseases and elucidating its mechanism of action.
Synthesemethoden
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine can be synthesized using a variety of methods, including the reaction of 5-fluoropyridine-3-carboxylic acid with thiomorpholine and sulfonyl chloride. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been used in numerous scientific studies to investigate its potential applications in various fields. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Eigenschaften
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S2/c1-12(2)8-20-4-3-15(12)11(16)9-5-10(7-14-6-9)19-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMLSFCNKOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


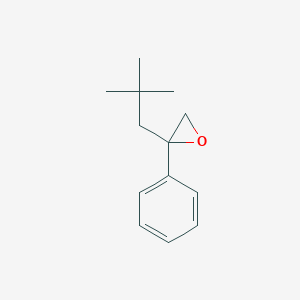
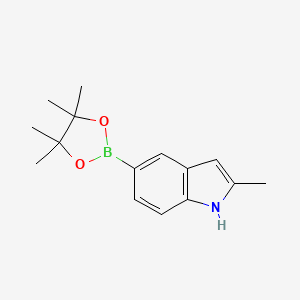


![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
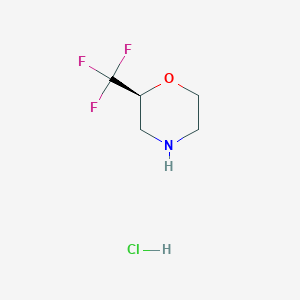
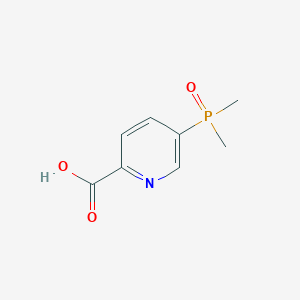
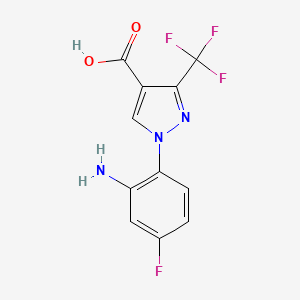
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)
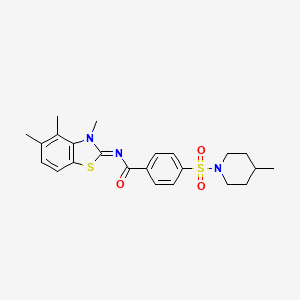
![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)
![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)
